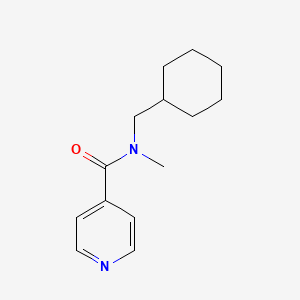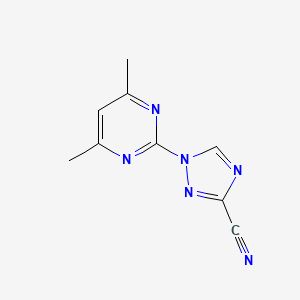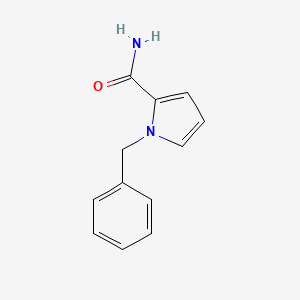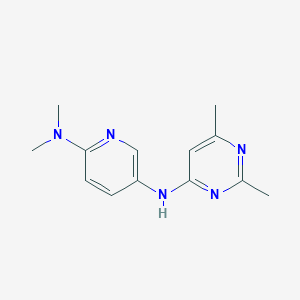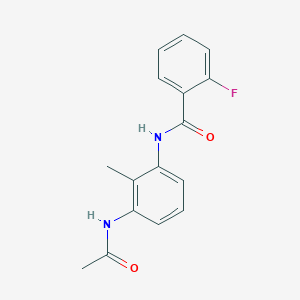![molecular formula C16H17NO3 B7502077 3-[(3-methylpiperidin-1-yl)carbonyl]-2H-chromen-2-one](/img/structure/B7502077.png)
3-[(3-methylpiperidin-1-yl)carbonyl]-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(3-methylpiperidin-1-yl)carbonyl]-2H-chromen-2-one is a chemical compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a chromen-2-one core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrone ring. The addition of a 3-methylpiperidin-1-yl carbonyl group at the third position of the chromen-2-one structure imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-methylpiperidin-1-yl)carbonyl]-2H-chromen-2-one typically involves the following steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide.
Introduction of the 3-methylpiperidin-1-yl Carbonyl Group: The 3-methylpiperidin-1-yl carbonyl group can be introduced through a nucleophilic substitution reaction. This involves reacting the chromen-2-one core with 3-methylpiperidin-1-yl chloride in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of advanced catalytic systems, controlled temperature and pressure conditions, and continuous flow reactors to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-[(3-methylpiperidin-1-yl)carbonyl]-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the carbonyl group or the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols can be employed.
Major Products Formed
Oxidation: Quinones or hydroxylated derivatives.
Reduction: Alcohols or reduced carbonyl compounds.
Substitution: Various substituted derivatives depending on the nature of the substituent.
Scientific Research Applications
3-[(3-methylpiperidin-1-yl)carbonyl]-2H-chromen-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-[(3-methylpiperidin-1-yl)carbonyl]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-[(3-methylpiperidin-1-yl)carbonyl]pyridine: Similar in structure but with a pyridine ring instead of a chromen-2-one core.
3-[(3-methylpiperidin-1-yl)carbonyl]-1,2,3,4-tetrahydroisoquinoline: Contains a tetrahydroisoquinoline core instead of chromen-2-one.
Uniqueness
3-[(3-methylpiperidin-1-yl)carbonyl]-2H-chromen-2-one is unique due to its chromen-2-one core, which imparts distinct chemical and biological properties. This structure allows for specific interactions with biological targets, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
3-(3-methylpiperidine-1-carbonyl)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-11-5-4-8-17(10-11)15(18)13-9-12-6-2-3-7-14(12)20-16(13)19/h2-3,6-7,9,11H,4-5,8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXOARIDASXLJBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)C2=CC3=CC=CC=C3OC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
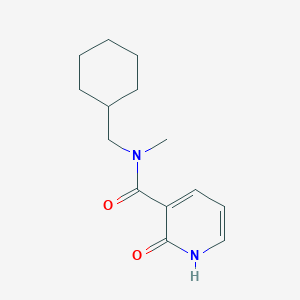
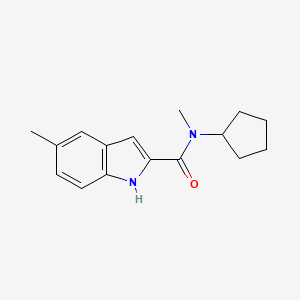
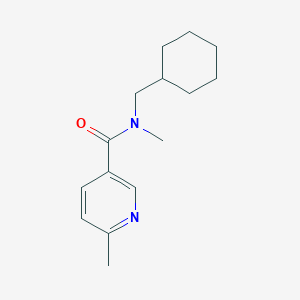

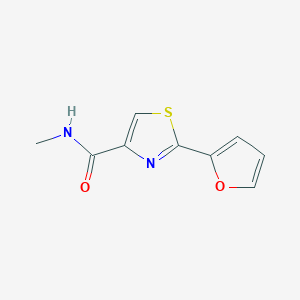
![[4-(Cyclobutanecarbonyl)piperazin-1-yl]-cyclopentylmethanone](/img/structure/B7502012.png)
![1-[4-(Cyclopentanecarbonyl)piperazin-1-yl]-3,3-dimethylbutan-1-one](/img/structure/B7502020.png)
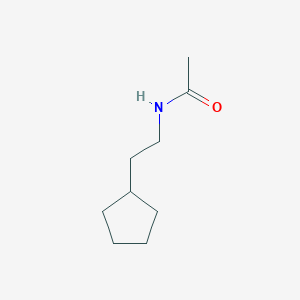
![3-(2-methylpiperidin-1-yl)-N-[(1-methylpyrrol-2-yl)methyl]propan-1-amine](/img/structure/B7502056.png)
